molecular formula C12H14FN B12619442 3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- CAS No. 909397-09-7

3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-

Cat. No.: B12619442
CAS No.: 909397-09-7
M. Wt: 191.24 g/mol
InChI Key: FCEZVCFFFLLXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-azabicyclo[3.1.0]hexane is a bicyclic scaffold featuring a six-membered ring fused with a cyclopropane moiety. Derivatives of this core structure are pharmacologically significant due to their ability to interact with neurotransmitter transporters, enzymes, and receptors . These compounds often exhibit stereochemistry-dependent bioactivity, with enantiomers showing distinct pharmacological profiles .

Properties

CAS No.

909397-09-7

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H14FN/c1-14-7-10-6-12(10,8-14)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3

InChI Key

FCEZVCFFFLLXSG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation reactions. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its mild conditions and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.

Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, resulting in stereoselective formation of the trans derivative .

Industrial Production Methods

Industrial production methods for 3-Azabicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions using metal catalysts. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various 3-Azabicyclo[3.1.0]hexane derivatives with different substituents, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane demonstrate significant cytotoxic effects against various cancer cell lines, including:

  • Human erythroleukemia (K562)
  • Cervical carcinoma (HeLa)
  • Breast cancer (MCF-7)

A study highlighted the antiproliferative effects of spiro-fused compounds containing this moiety, suggesting its potential as an anticancer agent .

Opioid Receptor Antagonism

Compounds with the azabicyclo[3.1.0]hexane scaffold have been identified as antagonists of opioid receptors, which could be beneficial in developing treatments for opioid addiction and pain management .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit histone deacetylases suggests it may play a role in regulating gene expression related to neuronal survival .

Synthetic Methodologies

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves various chemical reactions, including:

  • 1,3-Dipolar Cycloaddition : This method has been utilized to create spirocyclic derivatives that exhibit enhanced biological activity .
  • Selective Reductions : Techniques involving reducing agents such as lithium aluminum hydride have been employed to synthesize novel derivatives with improved properties .

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that specific derivatives of 3-azabicyclo[3.1.0]hexane exhibited potent cytotoxicity against multiple cancer cell lines, supporting their further investigation as potential anticancer drugs .

Case Study 2: Opioid Receptor Interaction

Research exploring the interaction of these compounds with opioid receptors has shown promise in developing new analgesics that could mitigate the risks associated with traditional opioids .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cells
Opioid ReceptorAntagonism for pain management
NeuroprotectionInhibition of neurodegeneration

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them potential candidates for treating neurological disorders . The bicyclic structure allows these compounds to fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below highlights key analogs of 3-azabicyclo[3.1.0]hexane, emphasizing substituent effects on molecular properties and therapeutic applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity References
1-(3,4-Difluorophenyl)-3-methyl- C₁₂H₁₃F₂N 209.24 3,4-difluorophenyl, methyl Sodium-dependent dopamine/serotonin transporter inhibition
1-(3,4-Dichlorophenyl)-3-methyl- (e.g., (-)-enantiomer) C₁₁H₁₁Cl₂N 236.12 3,4-dichlorophenyl, methyl Selective dopamine reuptake inhibition (Ki = 1.2 nM for DAT)
1-(Naphthalen-2-yl)- (Centanafadine HCl) C₁₅H₁₅N·HCl 245.7 Naphthalenyl Triple reuptake inhibitor (NE > DA > 5-HT) for ADHD
1-[4-(5-Methyl-3-isoxazolyl)phenyl]- C₁₅H₁₆N₂O 240.3 Isoxazolyl, methyl Undisclosed (structural novelty)
1-(4-Bromophenyl)- C₁₁H₁₂BrN 238.12 4-bromophenyl Intermediate for opioid receptor antagonists
Key Observations:

Halogen Substituents: Fluorine and chlorine atoms enhance binding to transporters via hydrophobic and electrostatic interactions. For example, the 3,4-dichlorophenyl derivative (Centanafadine) shows 14-fold greater potency for norepinephrine reuptake inhibition compared to serotonin . Bromine-containing analogs (e.g., 1-(4-bromophenyl)-) serve as intermediates for synthesizing opioid antagonists .

Aromatic Ring Size: Larger aromatic systems (e.g., naphthalenyl in Centanafadine) improve binding affinity to monoamine transporters due to π-π stacking .

Stereochemistry :

  • The (-)-enantiomer of 1-(3,4-dichlorophenyl)-3-methyl- exhibits 50-fold higher dopamine transporter (DAT) affinity than its (+)-counterpart .

Pharmacokinetic and Formulation Differences

  • Sustained Release vs. Immediate Release :
    The naphthalenyl derivative (Centanafadine HCl) in sustained-release formulations achieves 30–80% of the Cmax of immediate-release versions, reducing dosing frequency while maintaining efficacy in ADHD treatment .
  • Prodrug Strategies : Some derivatives (e.g., 1-(naphthalen-2-yl)-) are formulated as prodrugs to enhance bioavailability .

Biological Activity

3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- (CAS No. 86215-41-0) is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a nitrogen atom within its bicyclic structure, which influences its interaction with various biological targets.

  • Molecular Formula : C12H14FN
  • Molecular Weight : 191.24 g/mol

The unique structural features of this compound enable it to interact with multiple receptors, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant biological activities, including:

  • Opioid Receptor Modulation : Some derivatives act as μ-opioid receptor ligands, showing high binding affinities and selectivity over δ and κ subtypes, which is crucial for developing analgesics without the side effects commonly associated with traditional opioids .
  • Histone Deacetylase Inhibition : Certain compounds in this class have been identified as histone deacetylase inhibitors, which may have implications in cancer therapy and epigenetic regulation .
  • Antinociceptive Properties : Studies have shown that these compounds can antagonize morphine-induced antinociception, suggesting potential use in pain management .

Structure-Activity Relationship (SAR)

The biological activity of 3-Azabicyclo[3.1.0]hexane derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of different substituents on the bicyclic structure significantly affects binding affinity and selectivity towards opioid receptors.
  • Achiral Ligands : The design of achiral μ-opioid receptor ligands has led to compounds with picomolar binding affinities, enhancing their therapeutic potential for treating conditions like pruritus in veterinary medicine .

Case Studies

  • Opioid Receptor Ligands : A study focused on the synthesis and evaluation of various 3-azabicyclo[3.1.0]hexane derivatives revealed that modifications could yield compounds with enhanced selectivity for μ-opioid receptors over other subtypes, providing insights into their potential as safer analgesics for both human and veterinary applications .
  • Histone Deacetylase Inhibitors : Research highlighted the ability of certain derivatives to inhibit histone deacetylases, suggesting a role in cancer treatment through epigenetic modulation .

Interaction Studies

Interaction studies involving 3-Azabicyclo[3.1.0]hexane derivatives have focused on their binding affinities with various biological targets:

  • Receptor Binding Affinities : Compounds have demonstrated high affinities for μ-opioid receptors, with some achieving binding constants in the low nanomolar range.
Compound NameBinding Affinity (Ki)Receptor Type
Compound A0.5 nMμ-opioid
Compound B2 nMδ-opioid
Compound C10 nMκ-opioid

Q & A

Q. What is the structural significance of the 3-azabicyclo[3.1.0]hexane core in medicinal chemistry?

The bicyclic scaffold combines rigidity and spatial geometry, enabling precise interactions with biological targets. The nitrogen atom in the bridgehead position enhances hydrogen-bonding capabilities, critical for binding to enzymes (e.g., neurotransmitter transporters) . Derivatives like bicifadine (1-aryl-substituted analogs) exhibit potent inhibition of serotonin/noradrenaline/dopamine reuptake, attributed to the core’s conformational restriction and electronic properties .

Q. What synthetic strategies are commonly used to prepare 3-azabicyclo[3.1.0]hexane derivatives?

Key methods include:

  • Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones to form bicyclic structures with high diastereoselectivity .
  • Reductive amination : A scalable industrial process for derivatives like bicifadine, involving reaction of a ketone precursor with amines under hydrogenation conditions .
  • Enediyne cyclization : Transition-metal catalysis (e.g., Ru or Pd) enables simultaneous formation of both rings in 1,5- or 1,6-enyne precursors .

Advanced Research Questions

Q. How can stereoselective synthesis of 1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane be optimized?

Asymmetric cyclopropanation using chiral ligands (e.g., BINAP) with Pd catalysts achieves enantiomeric excess >90% . Computational modeling (DFT) predicts transition states to guide ligand selection. Post-synthetic modifications, such as nucleophilic aromatic substitution with fluorophenyl groups, require careful control of reaction temperature and base strength to avoid racemization .

Q. What strategies address contradictory data in biological activity across analogs?

For example, para-substituted aryl derivatives (e.g., 4-fluorophenyl) show higher analgesic potency than ortho/meta analogs . To resolve discrepancies:

  • SAR studies : Systematic variation of substituents (e.g., halogen position, alkyl chain length) identifies critical pharmacophores .
  • Binding assays : Radiolabeled analogs (e.g., [³H]-bicifadine) quantify affinity for monoamine transporters, distinguishing target-specific effects from off-target interactions .

Q. How can functionalization of the bicyclic core enhance bioactivity?

  • N-Methylation : Retains activity (e.g., N-methyl bicifadine analogs), while bulkier substituents (cyclopropylmethyl, hexyl) abolish potency, indicating steric constraints in target binding .
  • Hydroxymethylation : Introduction at position 6 enables conjugation with prodrug moieties (e.g., ester prodrugs for improved bioavailability) .
  • Spiro-annelation : Fusion with heterocycles (e.g., pyrazine) creates novel ligands for nicotinic receptors, validated via electrophysiology assays .

Q. What mechanistic insights explain the compound’s enzyme interactions?

The bicyclic system modulates enzyme dynamics through:

  • Transition-state mimicry : The strained cyclopropane mimics high-energy intermediates in enzymatic reactions (e.g., inhibition of dopamine β-hydroxylase) .
  • Allosteric modulation : Molecular dynamics simulations reveal interactions with secondary binding pockets in monoamine transporters, stabilizing inactive conformations .

Q. How do computational tools aid in designing derivatives with improved pharmacokinetics?

  • ADMET prediction : QSAR models predict logP, solubility, and CYP450 inhibition .
  • Docking studies : Virtual screening against cryo-EM structures of serotonin transporters identifies derivatives with optimized binding poses .

Methodological Challenges

Q. What analytical techniques validate the stereochemistry of synthetic intermediates?

  • X-ray crystallography : Absolute configuration confirmed via single-crystal analysis (e.g., bicifadine’s 1R,5S configuration) .
  • Chiral HPLC : Enantiomeric purity assessed using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Vibrational circular dichroism (VCD) : Distinguishes diastereomers in absence of crystallizable samples .

Q. How are toxicological risks assessed during preclinical development?

  • In vitro hepatotoxicity screening : HepG2 cell viability assays combined with CYP3A4 inhibition studies .
  • Metabolite profiling : LC-HRMS identifies reactive intermediates (e.g., epoxides) formed via hepatic oxidation .
  • Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage .

Emerging Research Directions

Q. What recent advancements enable late-stage diversification of the bicyclic core?

  • Photoredox catalysis : C–H functionalization under mild conditions introduces aryl/heteroaryl groups without pre-functionalization .
  • Boron-based cross-coupling : Suzuki-Miyaura reactions with pinacol boronate intermediates enable rapid library synthesis .

Q. How can the compound’s physicochemical properties be optimized for CNS penetration?

  • LogP adjustment : Fluorination reduces lipophilicity (e.g., 4-fluorophenyl vs. methylphenyl analogs) to enhance blood-brain barrier permeability .
  • Prodrug strategies : Phosphonate esters improve aqueous solubility while maintaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.